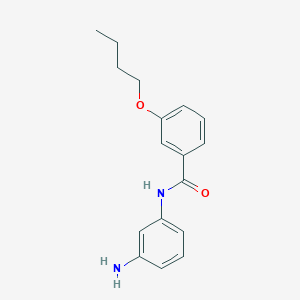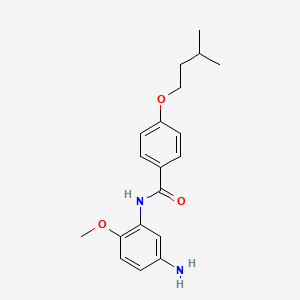
N-(5-Amino-2-methoxyphenyl)-4-(isopentyloxy)-benzamide
Descripción general
Descripción
N-(5-Amino-2-methoxyphenyl)-4-(isopentyloxy)-benzamide, otherwise known as NAMIPIB, is a synthetic molecule that has been studied for its potential applications in scientific research. It is a small molecule that has been developed in the laboratory and can be used in a variety of laboratory experiments. NAMIPIB is a member of the benzamide family, which is a group of compounds that contain a benzene ring and an amide group. It has a molecular weight of 212.25 g/mol and a melting point of 140 °C.
Aplicaciones Científicas De Investigación
Gastrokinetic Activity
N-(5-Amino-2-methoxyphenyl)-4-(isopentyloxy)-benzamide and related compounds have shown promising results in gastrokinetic activity. These compounds were tested for their effects on gastric emptying, revealing potent in vivo activity. Certain derivatives, particularly those with specific substituents, demonstrated notable efficacy in enhancing gastric emptying in animal models (Kato et al., 1992).
Pharmacological Properties
Various optical isomers of benzamide derivatives, including those structurally similar to N-(5-Amino-2-methoxyphenyl)-4-(isopentyloxy)-benzamide, have been synthesized and evaluated for their affinity to 5-hydroxytryptamine 4 (5-HT4) receptors. These studies suggest potential applications in pharmacology, particularly in influencing serotonin receptors and impacting gastric emptying (Yanagi et al., 1999).
Antimicrobial Activity
A series of benzamide derivatives, similar in structure to N-(5-Amino-2-methoxyphenyl)-4-(isopentyloxy)-benzamide, were synthesized and evaluated for their antimicrobial properties. These compounds displayed broad-spectrum activity against various microorganisms, including drug-resistant strains. This suggests potential for benzamide derivatives in the development of new antimicrobial agents (Ertan et al., 2007).
Molecular Structure Analysis
Research on related benzamide compounds has included detailed structural analysis using techniques like X-ray diffraction, IR spectroscopy, and quantum chemical computation. This kind of research is crucial for understanding the physical and chemical properties of these compounds, which is essential for their potential applications in various scientific fields (Demir et al., 2015).
Propiedades
IUPAC Name |
N-(5-amino-2-methoxyphenyl)-4-(3-methylbutoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-13(2)10-11-24-16-7-4-14(5-8-16)19(22)21-17-12-15(20)6-9-18(17)23-3/h4-9,12-13H,10-11,20H2,1-3H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMNRSZSDINMZCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Amino-2-methoxyphenyl)-4-(isopentyloxy)-benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




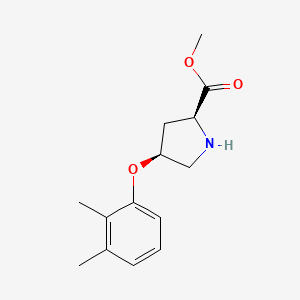

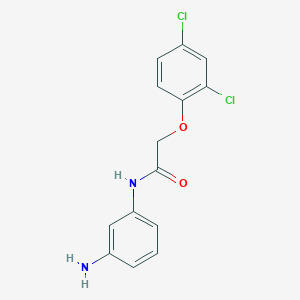

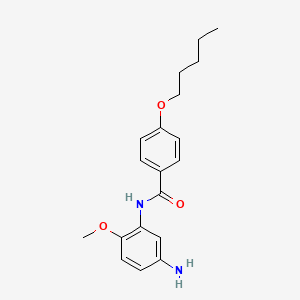
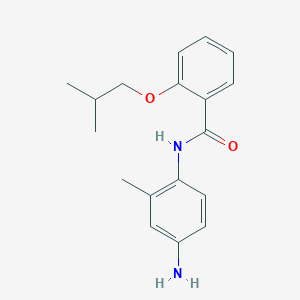
![N-(4-Amino-2-methylphenyl)-2-[2,4-DI(tert-butyl)-phenoxy]acetamide](/img/structure/B1384949.png)
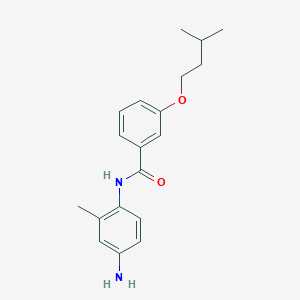
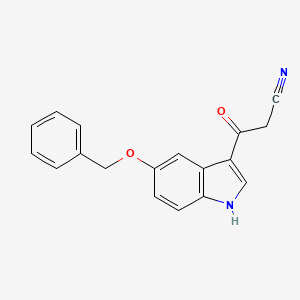
![1-[(2-Fluoro-4-phenylsulfonyl)phenyl]-homopiperazine](/img/structure/B1384954.png)
